molecular formula C14H8FN3O3 B4387013 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide

4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide

Cat. No.: B4387013
M. Wt: 285.23 g/mol
InChI Key: FJJUUJDTHOGEBP-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H8FN3O3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Properties

IUPAC Name

4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3/c15-13-6-9(8-16)4-5-12(13)14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJUUJDTHOGEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Cyanation: Introduction of a cyano group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The presence of the cyano, fluoro, and nitro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-fluorobenzamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-fluoro-N-(3-nitrophenyl)benzamide: Lacks the cyano group, affecting its chemical properties and applications.

    4-cyano-N-(3-nitrophenyl)benzamide: Lacks the fluoro group, which can influence its interactions with biological targets.

Uniqueness

4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide is unique due to the combination of the cyano, fluoro, and nitro groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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